N,N-Diethyl-4-ethynyl-3-fluorobenzamide
Description
N,N-Diethyl-4-ethynyl-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a diethylaminoethylamide group, an ethynyl substituent at the para position, and a fluorine atom at the meta position on the benzene ring. This compound is synthesized via a multi-step protocol involving fluorination, ethynylation, and amide coupling. Key intermediates, such as 4-[18F]fluorobenzoic acid, are prepared using radiochemical methods (e.g., via 4-[18F]fluorobenzaldehyde or ethyl 4-[18F]fluorobenzoate), followed by coupling with N,N-diethylethylenediamine in the presence of 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) . The ethynyl group enhances molecular rigidity, while the fluorine atom modulates electronic properties and bioavailability, making this compound a candidate for radiopharmaceutical or medicinal chemistry applications.
Properties
IUPAC Name |
N,N-diethyl-4-ethynyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-4-10-7-8-11(9-12(10)14)13(16)15(5-2)6-3/h1,7-9H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXGMHPWENVOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C#C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-ethynyl-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynyl-3-fluorobenzoic acid and diethylamine.
Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-4-ethynyl-3-fluorobenzamide may involve large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-ethynyl-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated benzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N,N-Diethyl-4-ethynyl-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-ethynyl-3-fluorobenzamide involves its interaction with specific molecular targets. The ethynyl and fluorine substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of N,N-Diethyl-4-ethynyl-3-fluorobenzamide with Analogues
Key Observations :
- Substituent Diversity: Unlike nitro or amino groups in analogues (e.g., ), the ethynyl group in the target compound introduces steric and electronic effects that may enhance binding specificity in biological targets.
- Amine Groups: The diethylaminoethylamide moiety improves solubility compared to chlorophenethyl or benzothiazole-based amines in pesticides (e.g., ).
Key Observations :
- The target compound employs radiochemical fluorination and carbodiimide-mediated coupling (similar to ), whereas nitro-substituted analogues rely on nitro reduction (e.g., ) or direct acyl chloride reactions (e.g., ).
- HOBT/EDC coupling (used in ) is prevalent in amide bond formation, ensuring high yields and regioselectivity compared to base-mediated methods (e.g., ).
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